molecular formula C6H9BF6O3 B1426767 Tris(2,2-difluoroethyl)borate CAS No. 1396338-09-2

Tris(2,2-difluoroethyl)borate

Cat. No.: B1426767
CAS No.: 1396338-09-2
M. Wt: 253.94 g/mol
InChI Key: QIIPFRVUQAVEFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(2,2-difluoroethyl)borate is a borate ester compound with the chemical formula B(OCH₂CF₂H)₃. This compound is known for its applications in organic synthesis, particularly in the formation of amides and imines. It is a colorless liquid that is used as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2,2-difluoroethyl)borate can be synthesized by reacting 2,2-difluoroethanol with boron trichloride, borane dimethylsulfide, boron tribromide, or boric anhydride. The reaction with boric anhydride is often preferred for larger scale preparations due to its low cost and ease of handling. The general reaction is as follows: [ 3 \text{CF}_2\text{HCH}_2\text{OH} + \text{B}_2\text{O}_3 \rightarrow 2 \text{B(OCH}_2\text{CF}_2\text{H)}_3 ]

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the same basic reaction but is optimized for larger scale production. This includes the use of continuous flow reactors and purification by distillation to ensure high purity and yield.

Types of Reactions:

    Condensation Reactions: this compound is primarily used in condensation reactions to form amides and imines.

    Substitution Reactions: It can also undergo substitution reactions where the borate group is replaced by other functional groups.

Common Reagents and Conditions:

    Amidation: The compound is used to promote the direct formation of amides from carboxylic acids and amines. Common reagents include carboxylic acids and primary or secondary amines.

    Imination: It facilitates the formation of imines from amines and carbonyl compounds.

Major Products:

    Amides: Formed from the reaction with carboxylic acids and amines.

    Imines: Formed from the reaction with amines and carbonyl compounds.

Scientific Research Applications

Tris(2,2-difluoroethyl)borate has several applications in scientific research:

    Organic Synthesis: It is widely used as a reagent in the synthesis of various organic compounds, particularly in the formation of amides and imines.

    Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

    Catalysis: The compound acts as a catalyst in various chemical reactions, enhancing the reaction rate and yield.

Comparison with Similar Compounds

    Tris(2,2,2-trifluoroethyl)borate: Similar in structure but with trifluoroethyl groups instead of difluoroethyl groups.

    Tris(trimethylsilyl)borate: Contains trimethylsilyl groups instead of difluoroethyl groups.

    Triethyl borate: Contains ethyl groups instead of difluoroethyl groups.

Uniqueness: Tris(2,2-difluoroethyl)borate is unique due to the presence of difluoroethyl groups, which impart specific electronic and steric properties that influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where precise control over reaction conditions and outcomes is required.

Properties

IUPAC Name

tris(2,2-difluoroethyl) borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BF6O3/c8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIPFRVUQAVEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCC(F)F)(OCC(F)F)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BF6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396338-09-2
Record name Tris(2,2-difluoroethyl)borate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tris(2,2-difluoroethyl)borate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tris(2,2-difluoroethyl)borate
Reactant of Route 3
Reactant of Route 3
Tris(2,2-difluoroethyl)borate
Reactant of Route 4
Tris(2,2-difluoroethyl)borate
Reactant of Route 5
Tris(2,2-difluoroethyl)borate
Reactant of Route 6
Tris(2,2-difluoroethyl)borate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.